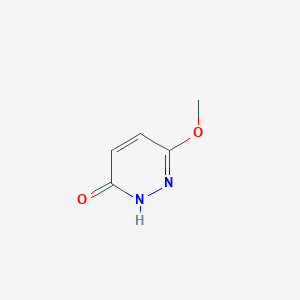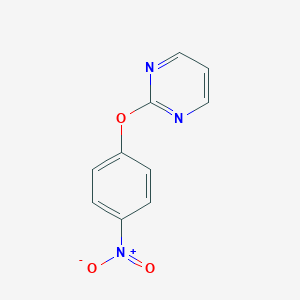
2-(4-Nitrophenoxy)pyrimidine
Übersicht
Beschreibung
“2-(4-Nitrophenoxy)pyrimidine” is a compound with the molecular formula C10H7N3O3 . It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of “2-(4-Nitrophenoxy)pyrimidine” involves several steps. One method involves the use of 2,4,6-trichloropyrimidine through two steps including nucleophilic substitution and coupling reaction . Another method involves the use of enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .
Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenoxy)pyrimidine” is characterized by a pyrimidine ring attached to a nitrophenol group . The compound has a molecular weight of 217.18 g/mol . The InChI string and Canonical SMILES for the compound are InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H and C1=CN=C(N=C1)OC2=CC=C(C=C2)N+[O-] respectively .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Nitrophenoxy)pyrimidine” are diverse and can lead to the formation of various derivatives . These reactions include those with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .
Physical And Chemical Properties Analysis
The compound “2-(4-Nitrophenoxy)pyrimidine” has a molecular weight of 217.18 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 80.8 Ų .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyrimidine derivatives, including 2-(4-Nitrophenoxy)pyrimidine, have been found to have antimicrobial properties . This makes them valuable in the development of new drugs to combat microbial infections.
Antimalarial Applications
The structural diversity and synthetic accessibility of pyrimidine derivatives have led to their use in antimalarial drugs . They can interfere with the life cycle of malaria parasites, providing a potential treatment for this disease.
Antiviral Applications
Pyrimidine derivatives have also been used in the development of antiviral drugs . They can inhibit the replication of viruses, making them useful in the treatment of various viral infections.
Anticancer Applications
2-(4-Nitrophenoxy)pyrimidine has been identified as an important intermediate of small molecule anticancer drugs . Additionally, pyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines .
Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives have been found to possess anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of conditions involving inflammation and pain.
Anticonvulsant Applications
The pyrimidine scaffold has been used in the development of anticonvulsant drugs . These drugs can help control seizures in conditions like epilepsy.
Antioxidant Applications
Pyrimidine derivatives have been found to possess antioxidant properties . This means they can help protect the body’s cells from damage caused by free radicals.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-nitrophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNVCMOMPHXWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361015 | |
| Record name | 2-(4-nitrophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Nitrophenoxy)pyrimidine | |
CAS RN |
181801-29-6 | |
| Record name | 2-(4-nitrophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



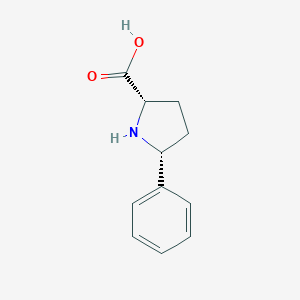

![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)

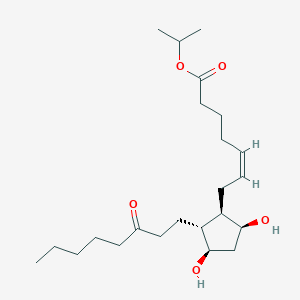
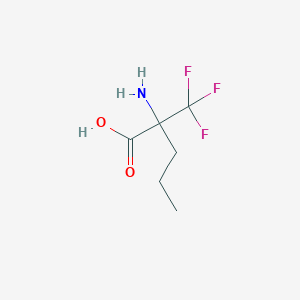

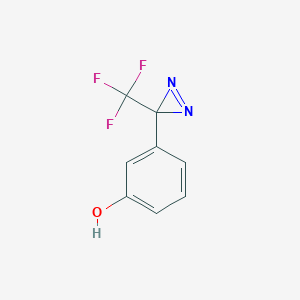
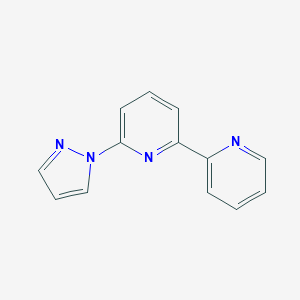
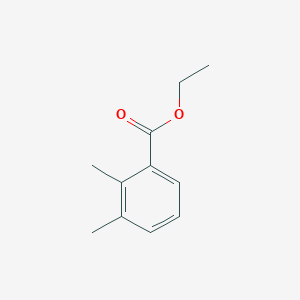
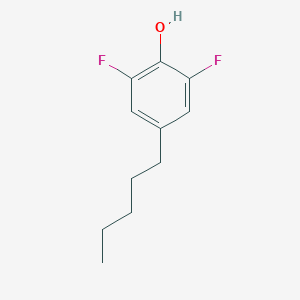
![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)

